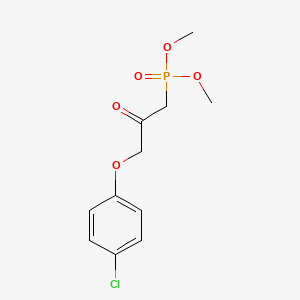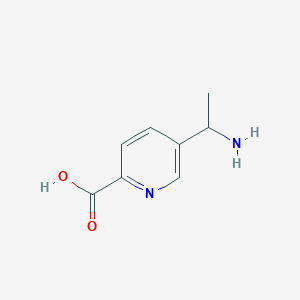
4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid is a synthetic organic compound characterized by the presence of a fluorenone moiety and an enone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-fluoro-9-oxo-9H-fluorene.
Amination: The fluorenone derivative undergoes amination to introduce the amino group at the 2-position.
Enone Formation: The final step involves the formation of the enone moiety through a condensation reaction with a suitable precursor, such as a but-2-enoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the enone moiety to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of fluorenone oxides.
Reduction: Formation of fluorenol derivatives.
Substitution: Formation of substituted fluorenone derivatives.
Wissenschaftliche Forschungsanwendungen
4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The fluorenone moiety can intercalate with DNA, affecting gene expression and cellular processes. The enone group can react with nucleophiles in biological systems, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Chloro-7-fluoro-9-oxo-9H-fluoren-2-yl)ethanimidic acid
- N-(3-Bromo-7-fluoro-9-oxo-9H-fluoren-2-yl)ethanimidic acid
Uniqueness
4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid is unique due to its specific combination of a fluorenone moiety and an enone functional group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C17H10FNO4 |
|---|---|
Molekulargewicht |
311.26 g/mol |
IUPAC-Name |
(E)-4-[(7-fluoro-9-oxofluoren-2-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C17H10FNO4/c18-9-1-3-11-12-4-2-10(19-15(20)5-6-16(21)22)8-14(12)17(23)13(11)7-9/h1-8H,(H,19,20)(H,21,22)/b6-5+ |
InChI-Schlüssel |
RDYCKZHXTUXBGI-AATRIKPKSA-N |
Isomerische SMILES |
C1=CC2=C(C=C1NC(=O)/C=C/C(=O)O)C(=O)C3=C2C=CC(=C3)F |
Kanonische SMILES |
C1=CC2=C(C=C1NC(=O)C=CC(=O)O)C(=O)C3=C2C=CC(=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


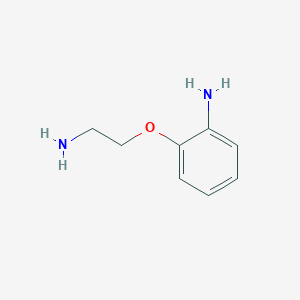
![Diethyl [2,2'-bipyridin]-6-ylphosphonate](/img/structure/B13145099.png)
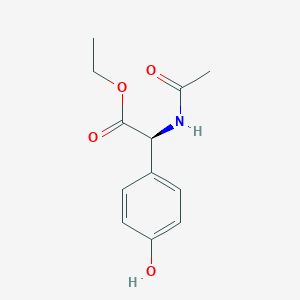

![4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid](/img/structure/B13145128.png)
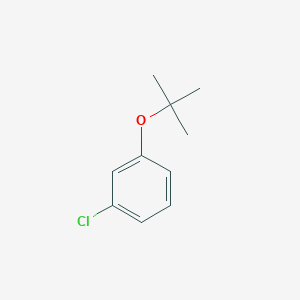



![1h-Pyrazolo[3,4-d]thiazole](/img/structure/B13145172.png)
